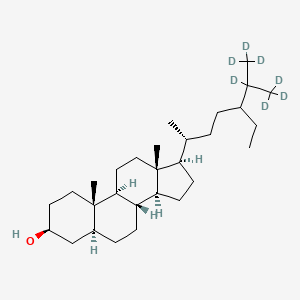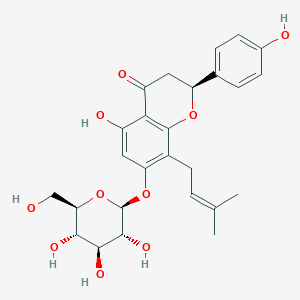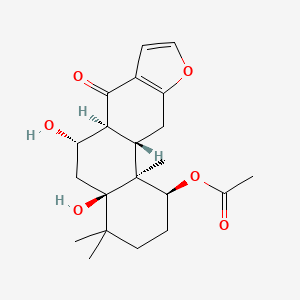
Sitostanol-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sitostanol-d7 is a deuterated form of sitostanol, a phytosterol commonly found in plant cell membranes. Phytosterols are structurally similar to cholesterol and are known for their cholesterol-lowering properties. This compound is used primarily in research to study the metabolism and biological effects of sitostanol due to its stable isotope labeling, which allows for precise tracking in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sitostanol-d7 typically involves the hydrogenation of sitosterol-d7. The process includes:
Hydrogenation: Sitosterol-d7 is hydrogenated using a noble-metal-based catalyst such as palladium (Pd) or platinum (Pt) under high hydrogen pressure.
Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and deuterium incorporation.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The key steps include:
Extraction: Sitosterol is extracted from plant sources such as soybean oil or tall oil.
Deuteration: The extracted sitosterol is subjected to deuterium exchange reactions to produce sitosterol-d7.
Hydrogenation and Purification: The sitosterol-d7 is then hydrogenated and purified to obtain this compound.
Análisis De Reacciones Químicas
Types of Reactions: Sitostanol-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sitostanone-d7 using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: this compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Sitostanone-d7
Reduction: this compound alcohol
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Sitostanol-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of phytosterols.
Biology: Helps in studying the absorption, distribution, metabolism, and excretion (ADME) of sitostanol in biological systems.
Medicine: Investigated for its potential cholesterol-lowering effects and its role in preventing cardiovascular diseases.
Industry: Used in the development of functional foods and nutraceuticals aimed at reducing cholesterol levels
Mecanismo De Acción
Sitostanol-d7 exerts its effects primarily by inhibiting the absorption of cholesterol in the intestines. It competes with cholesterol for incorporation into micelles, reducing the overall absorption of dietary cholesterol. This leads to a decrease in blood cholesterol levels. The molecular targets involved include:
Niemann-Pick C1-Like 1 (NPC1L1) protein: Involved in the intestinal absorption of cholesterol.
ATP-binding cassette (ABC) transporters: Such as ABCG5 and ABCG8, which help in the efflux of cholesterol back into the intestinal lumen.
Comparación Con Compuestos Similares
Sitostanol-d7 is compared with other similar compounds such as:
β-Sitosterol: Another phytosterol with similar cholesterol-lowering properties but differs in its absorption and metabolism.
Campestanol: Similar in structure but has different biological effects and potency in lowering cholesterol.
Stigmasterol: Another phytosterol with distinct anti-inflammatory and anticancer properties.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which allows for precise tracking in metabolic studies. This makes it an invaluable tool in research compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C₂₉H₄₅D₇O |
|---|---|
Peso molecular |
423.77 |
Sinónimos |
5α-Cholestan-24(RS)-ethyl-3β-ol-25,26,26,26,27,27,27-d7; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B1150690.png)

